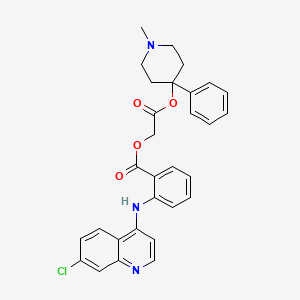
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid core with multiple functional groups, including a quinoline ring, a piperidine ring, and an ester linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Amination: The chlorinated quinoline is reacted with an amine, such as 1-methyl-4-phenylpiperidine, to form the corresponding amine derivative.
Esterification: The final step involves the esterification of the amine derivative with benzoic acid and an appropriate esterifying agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Quinoline derivatives: Compounds with quinoline rings and various functional groups.
Piperidine derivatives: Compounds featuring piperidine rings with different substituents.
Uniqueness
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86518-46-9 |
|---|---|
Molecular Formula |
C30H28ClN3O4 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[2-(1-methyl-4-phenylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C30H28ClN3O4/c1-34-17-14-30(15-18-34,21-7-3-2-4-8-21)38-28(35)20-37-29(36)24-9-5-6-10-25(24)33-26-13-16-32-27-19-22(31)11-12-23(26)27/h2-13,16,19H,14-15,17-18,20H2,1H3,(H,32,33) |
InChI Key |
LFRYMLIHTYNYAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)COC(=O)C3=CC=CC=C3NC4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



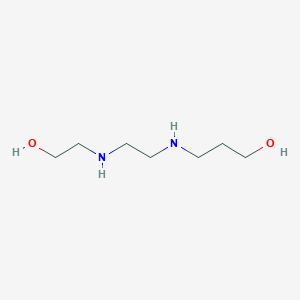

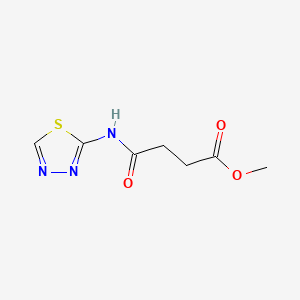
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
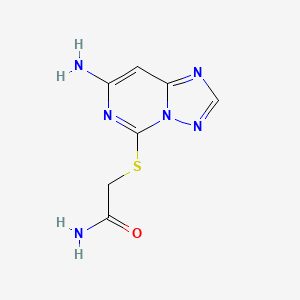

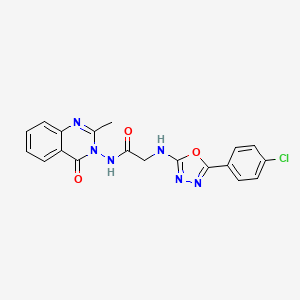

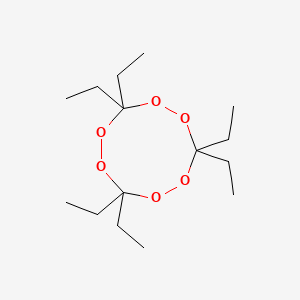
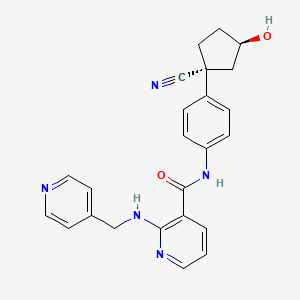
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)


